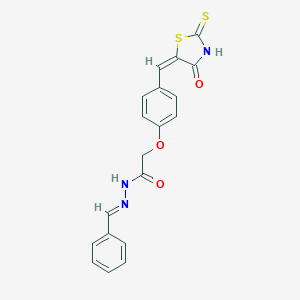
Acetic acid, (4-((4-oxo-2-thioxo-5-thiazolidinylidene)methyl)phenoxy)-, (phenylmethylene)hydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid, (4-((4-oxo-2-thioxo-5-thiazolidinylidene)methyl)phenoxy)-, (phenylmethylene)hydrazide, also known as this compound, is a useful research compound. Its molecular formula is C19H15N3O3S2 and its molecular weight is 397.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Acetic acid, (4-((4-oxo-2-thioxo-5-thiazolidinylidene)methyl)phenoxy)-, (phenylmethylene)hydrazide, is a compound with significant potential in medicinal chemistry. Its complex structure includes thiazolidinone and hydrazone moieties, which are known for various biological activities including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this compound based on diverse research findings.
- Molecular Formula : C20H17N3O4S2
- Molecular Weight : 427.5 g/mol
- IUPAC Name : N-[(E)-(4-methoxyphenyl)methylideneamino]-2-[4-[(E)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetamide
- CAS Number : 139298-31-0
Antimicrobial Activity
Research indicates that compounds containing thiazolidinone derivatives exhibit notable antimicrobial properties. A study demonstrated that derivatives of thiazolidinones possess activity against various Gram-positive and Gram-negative bacteria. The presence of the phenoxy group in this compound may enhance its interaction with bacterial cell membranes, potentially increasing its efficacy against pathogens.
| Pathogen | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibitory effect | |
| Escherichia coli | Moderate activity | |
| Pseudomonas aeruginosa | Limited effectiveness |
Anti-inflammatory Properties
Acetic acid derivatives have been studied for their anti-inflammatory effects. The thiazolidinone ring is known to inhibit pro-inflammatory cytokines, which can be beneficial in treating conditions like arthritis. Experimental models have shown that compounds similar to the one can reduce inflammation markers significantly.
Anticancer Activity
The hydrazone moiety is noted for its potential anticancer properties. Studies have suggested that compounds with similar structures can induce apoptosis in cancer cells by disrupting cellular signaling pathways. For instance, a related compound was found to inhibit the growth of various cancer cell lines by inducing cell cycle arrest.
Case Studies
-
Study on Antimicrobial Activity :
A comprehensive study evaluated the antimicrobial efficacy of thiazolidinone derivatives against clinical isolates of bacteria. The results indicated that modifications to the acetic acid moiety could enhance antibacterial potency, suggesting a promising avenue for developing new antibiotics. -
In Vivo Anti-inflammatory Study :
In a controlled experiment involving rats induced with inflammation, the administration of acetic acid derivatives resulted in a significant reduction in paw edema compared to control groups. This underscores the potential therapeutic application of this compound in inflammatory diseases. -
Anticancer Mechanism Exploration :
A recent investigation into the mechanism of action revealed that compounds similar to this compound could activate apoptotic pathways via caspase activation in cancer cells.
Propiedades
IUPAC Name |
N-[(E)-benzylideneamino]-2-[4-[(E)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O3S2/c23-17(22-20-11-14-4-2-1-3-5-14)12-25-15-8-6-13(7-9-15)10-16-18(24)21-19(26)27-16/h1-11H,12H2,(H,22,23)(H,21,24,26)/b16-10+,20-11+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORTPXXORIIUWSG-KHGLHOOQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=NNC(=O)COC2=CC=C(C=C2)C=C3C(=O)NC(=S)S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=N/NC(=O)COC2=CC=C(C=C2)/C=C/3\C(=O)NC(=S)S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139298-28-5 |
Source


|
| Record name | Acetic acid, (4-((4-oxo-2-thioxo-5-thiazolidinylidene)methyl)phenoxy)-, (phenylmethylene)hydrazide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139298285 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














